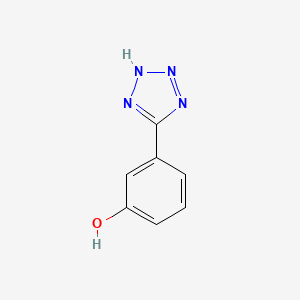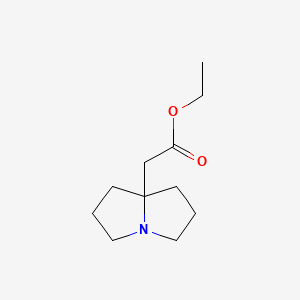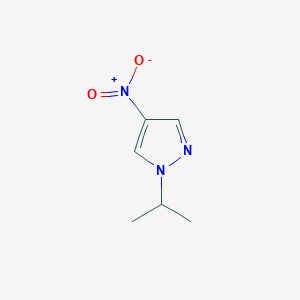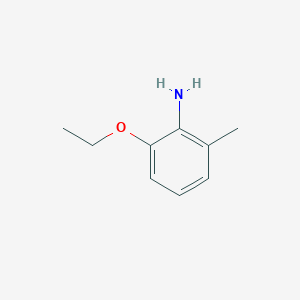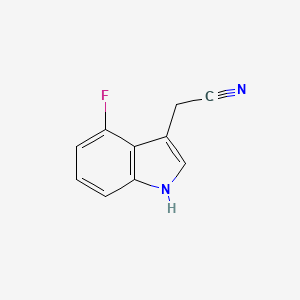
4-氟吲哚-3-乙腈
描述
4-Fluoroindole-3-acetonitrile is a chemical compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. The presence of a fluorine atom at the 4-position and a nitrile group at the 3-position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
4-Fluoroindole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
It is known that fluorinated indole derivatives, such as 4-fluoroindole-3-acetonitrile, are often used in the development of anticancer and antibiotic drugs . Therefore, it can be inferred that the compound may target cancer cells or bacterial cells.
Mode of Action
It is known that fluorinated heterocycles, like 4-fluoroindole-3-acetonitrile, have shown promising safety index via their reduced cytotoxicity in non-cancerous cell lines . This suggests that 4-Fluoroindole-3-acetonitrile might interact with its targets in a way that selectively inhibits the growth of cancerous or bacterial cells, while sparing non-cancerous cells.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it can be inferred that 4-Fluoroindole-3-acetonitrile might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
The compound’s molecular weight (17418 g/mol) and its chemical structure suggest that it might have good bioavailability .
Result of Action
It is known that some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . This suggests that 4-Fluoroindole-3-acetonitrile might have potent molecular and cellular effects.
Action Environment
It is known that the compound is a yellowish to off-white crystalline powder , suggesting that it might be stable under standard environmental conditions.
生化分析
Biochemical Properties
4-Fluoroindole-3-acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The compound’s interactions with enzymes such as tryptophan synthase and L-amino acid oxidase have been studied extensively . These interactions often result in the formation of structurally diverse indole derivatives, which are essential intermediates in the synthesis of antimicrobial and antiviral agents .
Cellular Effects
The effects of 4-Fluoroindole-3-acetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including 4-Fluoroindole-3-acetonitrile, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to interact with specific cellular receptors and enzymes, leading to alterations in cellular processes and functions .
Molecular Mechanism
At the molecular level, 4-Fluoroindole-3-acetonitrile exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s fluorinated structure allows it to form stable complexes with target proteins, enhancing its efficacy in biochemical reactions . Additionally, the presence of the fluorine atom in the indole ring system contributes to its high-affinity binding to multiple receptors, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoroindole-3-acetonitrile change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 4-Fluoroindole-3-acetonitrile can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects are often related to the compound’s ability to modulate gene expression and cellular metabolism over time .
Dosage Effects in Animal Models
The effects of 4-Fluoroindole-3-acetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
4-Fluoroindole-3-acetonitrile is involved in several metabolic pathways, including the biosynthesis of indole glucosinolates and auxin . The compound interacts with enzymes such as nitrilases, which convert it into indole-3-acetic acid, a key plant hormone . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes . Additionally, the compound’s involvement in these pathways can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, 4-Fluoroindole-3-acetonitrile is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, enhancing its biochemical efficacy . The compound’s transport and distribution are essential for its role in modulating cellular processes and achieving therapeutic effects .
Subcellular Localization
The subcellular localization of 4-Fluoroindole-3-acetonitrile is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-Fluoroindole-3-acetonitrile exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions . The compound’s ability to localize within specific subcellular regions is essential for its role in modulating cellular processes and achieving desired therapeutic outcomes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroindole-3-acetonitrile typically involves the reaction of 4-fluoroindole with chloroacetonitrile. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 4-Fluoroindole-3-acetonitrile may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-Fluoroindole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of 4-fluoroindole-3-acetic acid.
Reduction: Formation of 4-fluoroindole-3-ethylamine.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
相似化合物的比较
Indole-3-acetonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Chloroindole-3-acetonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
5-Fluoroindole-3-acetonitrile: Fluorine atom at the 5-position, affecting the compound’s reactivity and biological interactions
Uniqueness: 4-Fluoroindole-3-acetonitrile is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The presence of both the fluorine atom and the nitrile group makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYQJGRIWFMMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542297 | |
| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89434-04-8 | |
| Record name | 4-Fluoro-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89434-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


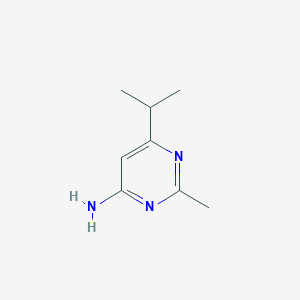

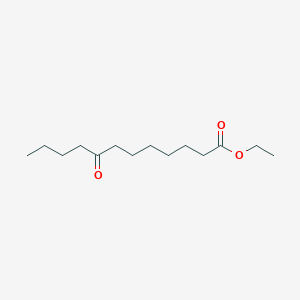

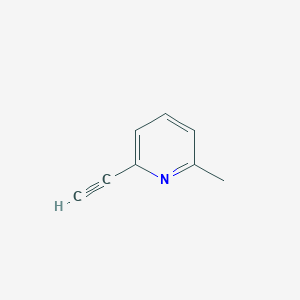
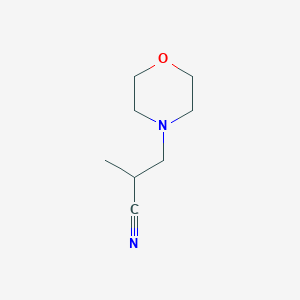


![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
